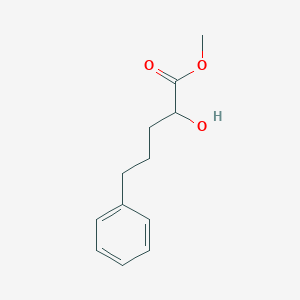

Methyl 2-hydroxy-5-phenylpentanoate

Description

Methyl 2-hydroxy-5-phenylpentanoate is an ester derivative characterized by a hydroxyl group at the C2 position and a phenyl substituent at the C5 position of a pentanoic acid backbone.

Properties

IUPAC Name |

methyl 2-hydroxy-5-phenylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11,13H,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHCTDQZRLDGQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-5-phenylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-5-phenylpentanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-phenylpentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 2-oxo-5-phenylpentanoic acid.

Reduction: Formation of 2-hydroxy-5-phenylpentanol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-hydroxy-5-phenylpentanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-phenylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to biological molecules. The phenyl group contributes to its hydrophobic interactions, enhancing its ability to penetrate cell membranes and exert its effects .

Comparison with Similar Compounds

Ethyl 2-Hydroxy-5-Phenylpentanoate (C13H18O3)

Key Differences :

- Ester Group : Ethyl ester (C2H5) vs. methyl ester (CH3). The ethyl group increases molecular weight (222.28 g/mol) and may enhance lipophilicity compared to the methyl analog .

- Physical State: Ethyl 2-hydroxy-5-phenylpentanoate is reported as a liquid stored at 4°C, similar to methyl esters, which often exhibit low melting points due to reduced van der Waals interactions .

5-Hydroxy-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Pentanoic Acid (C10H19NO5)

Key Differences :

- Functional Groups: Incorporates a carbamate group ([2-methylpropan-2-yl]oxycarbonylamino) instead of an ester.

- Hazards: Classified as non-hazardous but requires precautions (e.g., respiratory protection, chemical-resistant gloves) due to uninvestigated toxicological properties .

Sandaracopimaric Acid Methyl Ester (C21H30O2)

Key Differences :

- Structure: A diterpenoid methyl ester with a fused tricyclic framework, contrasting with the linear phenylpentanoate backbone of methyl 2-hydroxy-5-phenylpentanoate.

- Applications : Found in plant resins (e.g., Austrocedrus chilensis), suggesting ecological or antimicrobial roles, whereas hydroxy-phenyl esters may have synthetic or flavor-related uses .

Methyl Palmitate (C17H34O2)

Key Differences :

- Chain Length : A saturated fatty acid ester with a C16 chain, lacking aromaticity or hydroxyl groups. This results in higher hydrophobicity and lower reactivity compared to hydroxy-phenyl esters .

- Analytical Methods : Identified via gas chromatography (GC) with distinct retention times, whereas hydroxy-phenyl esters may require HPLC or NMR for characterization .

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Trends

- Synthetic Utility: Hydroxy-phenyl esters like this compound are intermediates in asymmetric synthesis, leveraging their hydroxyl group for chiral resolution or further derivatization .

- Ecological Roles : Methyl esters in plant resins (e.g., sandaracopimaric acid methyl ester) exhibit seasonal variation, suggesting roles in defense or pollination .

- Analytical Challenges : Hydroxy-substituted esters require advanced techniques (e.g., HPLC, FTIR) for purity assessment, whereas simpler esters are analyzable via GC .

Biological Activity

Methyl 2-hydroxy-5-phenylpentanoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound features a hydroxyl group and a phenyl ring, which are crucial for its biological interactions. The molecular formula is , and it is characterized by the following structural components:

- Hydroxyl Group : Contributes to hydrogen bonding and solubility in biological systems.

- Phenyl Ring : Facilitates π-π interactions with aromatic amino acids in proteins, influencing their activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that influence cellular pathways. These interactions can modulate several biological processes, including:

- Antimicrobial Activity : Exhibits potential against various pathogens.

- Anti-inflammatory Properties : May inhibit inflammatory mediators and pathways.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines. For instance, it inhibited the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-activated microglia, indicating its role in modulating inflammatory responses .

Case Studies

-

Case Study on Antimicrobial Activity :

- Objective : To evaluate the efficacy of this compound against resistant bacterial strains.

- Methodology : Tested against various bacterial cultures using standard agar diffusion methods.

- Results : Showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

-

Case Study on Anti-inflammatory Properties :

- Objective : To assess the effect on cytokine production in microglial cells.

- Methodology : Microglial cells were treated with LPS in the presence of varying concentrations of the compound.

- Results : A dose-dependent reduction in TNF-α and IL-1β was observed, suggesting potential therapeutic applications for neuroinflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl and phenyl groups | Antimicrobial, anti-inflammatory |

| Ethyl 2-hydroxy-5-phenylpentanoate | Similar structure but different ester group | Moderate antimicrobial effects |

| Methyl 2-hydroxy-4-phenylbutanoate | Shorter carbon chain | Lower anti-inflammatory activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.